(2,6-dimethylphenyl) N-phenylcarbamate
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Overview
Description
(2,6-dimethylphenyl) N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylphenyl) N-phenylcarbamate typically involves the reaction of 2,6-dimethylphenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2,6-dimethylphenol+phenyl isocyanate→(2,6-dimethylphenyl) N-phenylcarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to enhance the reaction rate. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in optimizing the reaction conditions and improving the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylphenyl) N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted carbamates with different functional groups.
Scientific Research Applications
(2,6-dimethylphenyl) N-phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-dimethylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Phenyl N-methylcarbamate: Similar structure but with a methyl group instead of the 2,6-dimethylphenyl group.
Phenyl N-phenylcarbamate: Lacks the 2,6-dimethyl substitution on the phenyl ring.
Methyl N-phenylcarbamate: Contains a methyl group instead of the phenyl group.
Uniqueness
(2,6-dimethylphenyl) N-phenylcarbamate is unique due to the presence of the 2,6-dimethyl substitution on the phenyl ring, which can influence its chemical reactivity and interactions with molecular targets. This structural feature may confer specific properties and advantages in certain applications, such as increased stability or selectivity in biochemical assays.
Properties
CAS No. |
17671-88-4 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H15NO2/c1-11-7-6-8-12(2)14(11)18-15(17)16-13-9-4-3-5-10-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
VSZAGABSCXDSCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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